N-benzyl-5-chloro-2-(ethylsulfonyl)-N-(4-methoxyphenyl)pyrimidine-4-carboxamide
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Overview
Description
N-BENZYL-5-CHLORO-2-(ETHANESULFONYL)-N-(4-METHOXYPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-5-CHLORO-2-(ETHANESULFONYL)-N-(4-METHOXYPHENYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate starting materials such as benzylamine, chloroacetyl chloride, and ethyl acetoacetate under controlled conditions.
Introduction of the sulfonyl group: This step may involve the reaction of the intermediate with ethanesulfonyl chloride in the presence of a base like triethylamine.
Final coupling: The final product can be obtained by coupling the intermediate with 4-methoxyphenyl isocyanate under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-5-CHLORO-2-(ETHANESULFONYL)-N-(4-METHOXYPHENYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-BENZYL-5-CHLORO-2-(ETHANESULFONYL)-N-(4-METHOXYPHENYL)PYRIMIDINE-4-CARBOXAMIDE would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include kinases, proteases, or other proteins involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- N-BENZYL-5-CHLORO-2-(METHANESULFONYL)-N-(4-METHOXYPHENYL)PYRIMIDINE-4-CARBOXAMIDE
- N-BENZYL-5-CHLORO-2-(ETHANESULFONYL)-N-(4-HYDROXYPHENYL)PYRIMIDINE-4-CARBOXAMIDE
Uniqueness
N-BENZYL-5-CHLORO-2-(ETHANESULFONYL)-N-(4-METHOXYPHENYL)PYRIMIDINE-4-CARBOXAMIDE is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H20ClN3O4S |
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Molecular Weight |
445.9 g/mol |
IUPAC Name |
N-benzyl-5-chloro-2-ethylsulfonyl-N-(4-methoxyphenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H20ClN3O4S/c1-3-30(27,28)21-23-13-18(22)19(24-21)20(26)25(14-15-7-5-4-6-8-15)16-9-11-17(29-2)12-10-16/h4-13H,3,14H2,1-2H3 |
InChI Key |
GWERYNSRNNVXES-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)N(CC2=CC=CC=C2)C3=CC=C(C=C3)OC)Cl |
Origin of Product |
United States |
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